Percoll

Description

Properties

CAS No. |

97404-52-9 |

|---|---|

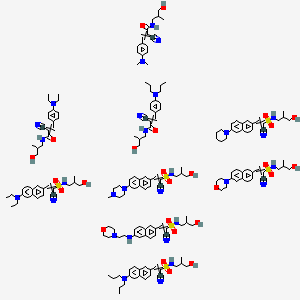

Molecular Formula |

C186H243N29O26S6 |

Molecular Weight |

3493 g/mol |

IUPAC Name |

1-cyano-2-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-3-[4-(dimethylamino)phenyl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;1-cyano-2-[6-(dipropylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[4-(dipropylamino)phenyl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;1-cyano-N-(3-hydroxy-2-methylpropyl)-2-[6-(4-methylpiperazin-1-yl)naphthalen-2-yl]ethenesulfonamide;1-cyano-N-(3-hydroxy-2-methylpropyl)-2-[6-(2-morpholin-4-ylethylamino)naphthalen-2-yl]ethenesulfonamide;1-cyano-N-(3-hydroxy-2-methylpropyl)-2-(6-morpholin-4-ylnaphthalen-2-yl)ethenesulfonamide;1-cyano-N-(3-hydroxy-2-methylpropyl)-2-(6-piperidin-1-ylnaphthalen-2-yl)ethenesulfonamide |

InChI |

InChI=1S/C23H30N4O4S.C23H31N3O3S.C22H28N4O3S.C22H27N3O3S.C21H25N3O4S.C21H27N3O3S.C20H29N3O2.C18H25N3O2.C16H21N3O2/c1-18(17-28)16-26-32(29,30)23(15-24)13-19-2-3-21-14-22(5-4-20(21)12-19)25-6-7-27-8-10-31-11-9-27;1-4-10-26(11-5-2)22-9-8-20-12-19(6-7-21(20)14-22)13-23(15-24)30(28,29)25-16-18(3)17-27;1-17(16-27)15-24-30(28,29)22(14-23)12-18-3-4-20-13-21(6-5-19(20)11-18)26-9-7-25(2)8-10-26;1-17(16-26)15-24-29(27,28)22(14-23)12-18-5-6-20-13-21(8-7-19(20)11-18)25-9-3-2-4-10-25;1-16(15-25)14-23-29(26,27)21(13-22)11-17-2-3-19-12-20(5-4-18(19)10-17)24-6-8-28-9-7-24;1-4-24(5-2)20-9-8-18-10-17(6-7-19(18)12-20)11-21(13-22)28(26,27)23-14-16(3)15-25;1-4-10-23(11-5-2)19-8-6-17(7-9-19)12-18(13-21)20(25)22-14-16(3)15-24;1-4-21(5-2)17-8-6-15(7-9-17)10-16(11-19)18(23)20-12-14(3)13-22;1-12(11-20)10-18-16(21)14(9-17)8-13-4-6-15(7-5-13)19(2)3/h2-5,12-14,18,25-26,28H,6-11,16-17H2,1H3;6-9,12-14,18,25,27H,4-5,10-11,16-17H2,1-3H3;3-6,11-13,17,24,27H,7-10,15-16H2,1-2H3;5-8,11-13,17,24,26H,2-4,9-10,15-16H2,1H3;2-5,10-12,16,23,25H,6-9,14-15H2,1H3;6-12,16,23,25H,4-5,14-15H2,1-3H3;6-9,12,16,24H,4-5,10-11,14-15H2,1-3H3,(H,22,25);6-10,14,22H,4-5,12-13H2,1-3H3,(H,20,23);4-8,12,20H,10-11H2,1-3H3,(H,18,21) |

InChI Key |

RZPNYVYWMSGMNL-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC(C)CO.CCCN(CCC)C1=CC2=C(C=C1)C=C(C=C2)C=C(C#N)S(=O)(=O)NCC(C)CO.CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC(C)CO.CCN(CC)C1=CC2=C(C=C1)C=C(C=C2)C=C(C#N)S(=O)(=O)NCC(C)CO.CC(CNC(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N)CO.CC(CNS(=O)(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)NCCN3CCOCC3)C#N)CO.CC(CNS(=O)(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)C#N)CO.CC(CNS(=O)(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCN(CC3)C)C#N)CO.CC(CNS(=O)(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCOCC3)C#N)CO |

physical_description |

White odorless suspension; [Research Organics MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

Percoll: An In-depth Technical Guide to Density Gradient Separation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Percoll, a widely used density gradient medium, and its application in the separation of cells, organelles, and viruses. We will delve into the core principles of this compound-based separation, its physicochemical properties, and detailed protocols for its use in various research and drug development contexts.

The Core Principle: Isopycnic Centrifugation with this compound

This compound is a medium consisting of colloidal silica particles, typically 15-30 nm in diameter, coated with polyvinylpyrrolidone (PVP) or, in the case of this compound PLUS, covalently linked silane.[1] This coating renders the particles non-toxic and ideal for use with biological materials.[1] The principle behind this compound's separation capability lies in isopycnic centrifugation , a technique that separates particles based on their buoyant density.

When subjected to centrifugal force, the heterogeneous size of the this compound particles allows them to sediment and form a smooth, continuous density gradient. Biological materials (cells, organelles, viruses) mixed with the this compound medium will travel through this gradient until they reach a point where their own buoyant density is equal to that of the surrounding medium. At this "isopycnic point," the net force on the particles becomes zero, and they cease to move, forming distinct bands. This allows for the effective separation of different biological components from a heterogeneous mixture.[2]

Key advantages of this compound include its low osmolality, which can be adjusted to physiological conditions, and its low viscosity, which facilitates rapid gradient formation and particle separation.[3]

Physicochemical Properties of this compound and this compound PLUS

The choice between this compound and this compound PLUS often depends on the specific application. This compound PLUS, with its silane-coated particles, offers enhanced stability, a longer shelf life, and very low endotoxin levels, making it particularly suitable for clinical research applications.[3]

Data Presentation: A Comparative Look

Below is a summary of the key quantitative properties of both this compound and this compound PLUS.

| Property | This compound | This compound PLUS |

| Composition | Silica sol with non-dialyzable PVP coating | Silica sol with covalently linked silane |

| Density (g/ml) | 1.130 ± 0.005 | 1.130 ± 0.005 |

| Osmolality (mOsm/kg H₂O) | maximum 25 | maximum 30 |

| Viscosity (cP at 20°C) | maximum 15 | maximum 15 |

| pH (at 20°C) | 9.0 ± 0.5 | 9.4 ± 0.5 |

| Endotoxin (EU/ml) | Not specified | < 2 |

Experimental Protocols: Methodologies for Key Separations

The versatility of this compound allows for two primary types of gradients: discontinuous (step) and continuous . Discontinuous gradients are formed by carefully layering solutions of different this compound concentrations, creating sharp interfaces for cell separation. Continuous gradients, on the other hand, can be pre-formed using a gradient mixer or self-generated by centrifugation of a homogenous this compound solution.[4]

Isolation of Lymphocytes using a Discontinuous this compound Gradient

This protocol is designed for the separation of lymphocytes from other blood components.

Materials:

-

Whole blood collected with an anticoagulant (e.g., heparin)

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

1.5 M NaCl

-

15 ml conical tubes

-

Centrifuge with a swinging-bucket rotor

Procedure:

-

Prepare Stock Isotonic this compound (SIP): Mix 9 parts of this compound with 1 part of 1.5 M NaCl to create a 100% isotonic this compound solution.

-

Prepare this compound Layers:

-

For a 40% solution: Mix 4 ml of SIP with 6 ml of PBS.

-

For an 80% solution: Mix 8 ml of SIP with 2 ml of PBS.

-

-

Create the Gradient:

-

Carefully layer 3 ml of the 80% this compound solution into a 15 ml conical tube.

-

Gently overlay 3 ml of the 40% this compound solution on top of the 80% layer.

-

-

Sample Loading:

-

Dilute the whole blood 1:1 with PBS.

-

Carefully layer 3 ml of the diluted blood on top of the 40% this compound layer.

-

-

Centrifugation: Centrifuge the tubes at 400 x g for 20-30 minutes at room temperature with the brake off.

-

Collection: After centrifugation, lymphocytes will be concentrated at the interface of the 40% and 80% this compound layers. Carefully aspirate this layer for further analysis.

Isolation of Mitochondria using a Continuous this compound Gradient

This protocol is suitable for isolating mitochondria from cultured cells.[5]

Materials:

-

Cultured cells

-

Homogenization buffer (e.g., containing sucrose, mannitol, and HEPES)

-

This compound

-

Differential centrifuge

-

Ultracentrifuge with a fixed-angle rotor

Procedure:

-

Cell Lysis: Harvest and wash the cells, then gently lyse them using a Dounce homogenizer in ice-cold homogenization buffer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes to pellet the crude mitochondrial fraction.

-

-

Gradient Preparation: Prepare a self-forming continuous gradient by mixing the crude mitochondrial pellet with an appropriate concentration of this compound (e.g., 23% in homogenization buffer).

-

Ultracentrifugation: Centrifuge the mixture at high speed (e.g., 60,000 x g) for 30 minutes in a fixed-angle rotor. This will simultaneously form the gradient and band the mitochondria at their isopycnic point.

-

Collection: The mitochondrial band, typically appearing as a dense, whitish layer, can be carefully collected by puncturing the side of the tube with a syringe.

Visualizing the Workflow: Graphviz Diagrams

To better illustrate the experimental processes, the following diagrams outline the key steps in preparing this compound gradients and performing cell and organelle separations.

Caption: Workflow for Discontinuous this compound Gradient Preparation.

Caption: Workflow for Mitochondria Isolation with a Continuous this compound Gradient.

Applications in Research and Drug Development

This compound's utility extends across various scientific disciplines, including crucial applications in the drug development pipeline.

Foundational Research

-

Cellular and Subcellular Fractionation: As detailed in the protocols, this compound is fundamental for isolating specific cell populations (e.g., immune cells, stem cells) and organelles (e.g., mitochondria, lysosomes, nuclei) for downstream analysis.[2][6][7]

-

Virology: this compound gradients are employed for the purification of viruses for use in research and as a basis for vaccine development.[8][9][10]

Drug Discovery and Development

-

High-Throughput Screening (HTS): While not a direct HTS method, this compound is used to prepare high-purity cell populations for screening assays. For instance, isolating specific cancer cell subtypes or immune cells for testing the efficacy of drug candidates. The separation of high lipid-producing microalgal mutants using this compound gradients is an example of its application in screening for desired phenotypes.[11]

-

Toxicology Studies: In developmental toxicology, this compound can be used to prepare aggregate cell cultures from fetal tissues. These cultures, which exhibit histotypic reorganization, can then be exposed to potential toxins to assess their effects on cellular growth and maturation.

-

Vaccine Development: The purification of viral particles is a critical step in the manufacturing of many vaccines. This compound density gradients can be used to separate intact virions from cellular debris and other contaminants, ensuring the purity and safety of the final product.[9]

-

Cell Therapy and Regenerative Medicine: this compound is used to isolate and purify specific cell types, such as hematopoietic stem cells from bone marrow, for therapeutic applications.

By providing a reliable and gentle method for separating biological materials, this compound remains an indispensable tool for researchers and professionals in the life sciences and plays a vital, albeit often preparatory, role in the advancement of new therapeutics.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. labsup.net [labsup.net]

- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 5. Mitochondrial Purification via this compound Gradient from Adherent Cells Grown In Culture | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 6. Isolation of mitochondria from CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A rapid method for the separation of functional lymphoid cell populations of human and animal origin on PVP-silica (this compound) density gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aslo.org [aslo.org]

- 9. Purification of human respiratory syncytial virus by ultracentrifugation in iodixanol density gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Percoll: A Comprehensive Technical Guide to Composition, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Percoll is a widely utilized density gradient medium essential for the separation and purification of cells, organelles, and viruses. Its unique properties, including low viscosity, low osmolarity, and non-toxic nature, make it an invaluable tool in various life science research and drug development applications. This technical guide provides an in-depth overview of this compound's core composition, physicochemical properties, and detailed protocols for its application in density gradient centrifugation.

Core Composition and Physicochemical Properties

This compound consists of colloidal silica particles, with a diameter of 15–30 nm, coated with polyvinylpyrrolidone (PVP).[1][2][3] This PVP coating is crucial as it renders the silica particles non-toxic and minimizes their interaction with biological materials.[2][3] The PVP is firmly bound to the silica particles, forming a monomolecular layer.[2][3]

The key physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its application in creating precise density gradients.

| Property | Value | Notes |

| Composition | Colloidal silica particles (15-30 nm diameter) coated with polyvinylpyrrolidone (PVP) in water (23% w/w).[1][2][3] | The PVP coating is non-dialyzable.[4][5] |

| Density | 1.130 ± 0.005 g/mL.[2][3][6] | This is the density of the undiluted this compound solution. |

| Viscosity | ≤ 15 cP (at 20°C).[2][5] | Low viscosity allows for rapid gradient formation and particle separation.[2][3][4][6] |

| Osmolality | ≤ 25 mOsm/kg H₂O.[2][3] | The low osmolality allows for adjustment to physiological conditions without significant interference from the medium itself.[2][3][6] |

| pH | 9.0 ± 0.5 (at 20°C).[2][5] | This compound is stable within a pH range of 5.5 to 10.0. Gelling may occur at a pH below 5.5.[2][4][5] |

| Conductivity | ≤ 100 mS/m.[2][3] |

Key Features and Advantages

This compound offers several distinct advantages for density gradient centrifugation:

-

Low Osmolality : Allows for the creation of iso-osmotic gradients, which is critical for maintaining the viability and integrity of cells and organelles during separation.[2][3][4][6][7]

-

Low Viscosity : Facilitates rapid formation of gradients and allows for shorter centrifugation times.[2][3][4][6]

-

Non-Toxic : The PVP coating ensures that this compound is biocompatible and does not damage cells, allowing for the recovery of viable and functional biological materials.[1][2][3][4][5]

-

Stable Gradients : this compound forms stable gradients that can be prepared in advance and stored for weeks without significant changes in their shape.[1]

-

Impermeable to Membranes : this compound does not penetrate biological membranes, ensuring that the buoyant density of the separated particles remains unchanged during centrifugation.[2][3][6]

Experimental Protocols

Preparation of Isotonic this compound Solution (Stock Isotonic this compound - SIP)

To prevent osmotic stress on cells, this compound must be made isotonic before use. This is achieved by adding a concentrated salt solution or cell culture medium.

Methodology:

-

To prepare a stock isotonic this compound (SIP) solution for mammalian cells, mix 9 parts of this compound (e.g., 90 mL) with 1 part of 1.5 M NaCl or 10x concentrated cell culture medium (e.g., 10 mL).[1]

-

For subcellular organelles or viruses that may aggregate in the presence of salts, prepare the SIP by mixing 9 parts of this compound with 1 part of 2.5 M sucrose.[1]

-

Thoroughly mix the solution by inversion.

-

For precise applications, it is recommended to verify the final osmolality of the SIP solution using an osmometer and adjust as necessary with sterile water or the appropriate concentrated salt/sucrose solution.[1] A typical target osmolality for mammalian cells is around 290-340 mOsm/kg H₂O.[3][6][8]

Formation of this compound Gradients

This compound gradients can be formed in two primary ways: by creating pre-formed discontinuous (step) or continuous gradients, or by allowing the gradient to form in situ during centrifugation (self-generating gradients).

This method is commonly used for the separation of different cell types, such as peripheral blood mononuclear cells (PBMCs).

Methodology for Monocyte Isolation:

-

Prepare a stock of 100% iso-osmotic this compound by mixing 9 parts this compound with 1 part 10x PBS.[2]

-

Create different percentage dilutions of the iso-osmotic this compound (e.g., 50%, 40%, 30%, and 20%) by diluting the 100% stock with 1x PBS.[2][9]

-

In a sterile centrifuge tube (e.g., 15 mL or 50 mL), carefully layer the this compound solutions, starting with the highest density at the bottom. For example, add 3 mL of the 50% solution, followed by 3 mL of the 40% solution, and then 3 mL of the 30% solution.[2][9]

-

Prepare the cell suspension in the lowest density this compound solution (e.g., 20%).

-

Carefully layer the cell suspension on top of the pre-formed gradient.

-

Centrifuge the tube. For monocyte isolation, a typical centrifugation is 550 x g for 30 minutes at room temperature with the brake off.[10]

-

After centrifugation, distinct cell layers will be visible at the interfaces of the different this compound densities. The monocytes will form a visible white ring between two of the phases.[10]

-

Carefully aspirate the desired cell layer using a sterile pipette.

-

Wash the collected cells with a suitable buffer (e.g., PBS with 1 mM EDTA) to remove the this compound. This is typically done by diluting the cell suspension and centrifuging at a lower speed (e.g., 300 x g for 10 minutes) to pellet the cells.[10]

This method is particularly useful for the isopycnic banding of subcellular organelles and viruses. The gradient is formed during the centrifugation process.

Methodology:

-

Prepare an isotonic this compound solution of the desired starting density by diluting the SIP with an appropriate buffer (e.g., 0.15 M NaCl for cells or 0.25 M sucrose for organelles).[1]

-

Mix the sample (e.g., cell lysate or virus suspension) with the prepared this compound solution.

-

Centrifuge at a high g-force in a fixed-angle rotor. The centrifugation speed and time will determine the shape of the gradient. Typical conditions for forming a self-generated gradient are 10,000 x g for 15 minutes in 0.15 M saline or 25,000 x g for 15 minutes in 0.25 M sucrose.[2][3][11]

-

During centrifugation, the silica particles sediment, creating a continuous density gradient. The sample components migrate to their isopycnic point within this gradient.

-

After centrifugation, the separated fractions can be collected by carefully pipetting from the top or by puncturing the bottom of the tube and collecting fractions.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

Caption: Workflow for preparing a stock isotonic this compound (SIP) solution.

Caption: Experimental workflow for cell separation using a pre-formed this compound gradient.

Concluding Remarks

This compound remains a cornerstone of modern cell and molecular biology, enabling the high-resolution separation of a wide array of biological materials. Its well-defined composition and predictable properties, combined with versatile protocol options, ensure its continued relevance in research and development. By understanding the fundamental principles of this compound and adhering to detailed experimental protocols, researchers can achieve reliable and reproducible separation results, thereby advancing their scientific investigations. It is important to note that while this compound was historically used in assisted reproductive technology, it is now recommended for research purposes only.[1]

References

- 1. How to Make and Use this compound Gradients [sigmaaldrich.com]

- 2. labsup.net [labsup.net]

- 3. researchgate.net [researchgate.net]

- 4. Subcellular Fractionation [labome.com]

- 5. A Miniaturized this compound Gradient Method for Isolation of Quiescent Cells of Yeast [bio-protocol.org]

- 6. Video: Isolation of Brain and Spinal Cord Mononuclear Cells Using this compound Gradients [jove.com]

- 7. youtube.com [youtube.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. encodeproject.org [encodeproject.org]

- 10. Isolation of Human Monocytes by Double Gradient Centrifugation and Their Differentiation to Macrophages in Teflon-coated Cell Culture Bags [jove.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Product Identification and Composition

An In-depth Technical Guide to the Percoll® Safety Data Sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and properties of this compound®, a widely used density gradient medium. The information is compiled from various safety data sheets (SDS) and product information circulars to assist laboratory personnel in its safe and effective use.

This compound® is a colloidal solution of silica particles coated with polyvinylpyrrolidone (PVP).[1][2][3][4] This coating renders the particles non-toxic and suitable for use with biological materials.[2][3] this compound® PLUS is a variation where the silica particles are covalently coated with silane, which enhances stability.[3][5]

Table 1: Chemical Composition

| Component | Concentration (in water) | Function |

| Colloidal Silica Particles (15-30 nm) | 23% w/w | Forms the density gradient |

| Polyvinylpyrrolidone (PVP) or Silane | Not specified | Coats silica particles, ensuring biocompatibility |

Physical and Chemical Properties

This compound® is a colorless to slightly yellow liquid.[4][6] Its key properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound® and this compound® PLUS

| Property | This compound® | This compound® PLUS |

| Density | 1.130 ± 0.005 g/mL[2][3] | 1.130 ± 0.005 g/mL[3] |

| Viscosity | Max. 15 cP at 20°C[2][4] | Not specified |

| pH | 9.0 ± 0.5 at 20°C[2][4] | Not specified |

| Osmolality | Max. 25 mOsm/kg H₂O[2][3][4] | Max. 30 mOsm/kg H₂O[3] |

| Conductivity | Max. 100 mS/m[2][3] | Not specified |

Hazard Identification and Safety Classifications

There is conflicting information regarding the hazard classification of this compound®. While many safety data sheets from major suppliers classify this compound® and this compound® PLUS as non-hazardous substances,[7][8] at least one supplier considers it a hazardous substance.[9]

According to the non-hazardous classification, this compound® has no known significant effects or critical hazards.[7] However, the hazardous classification states that it may be harmful if swallowed or inhaled and can cause serious damage to health through prolonged exposure.[9] This classification also warns of potential skin and eye irritation.[9]

Given this discrepancy, it is prudent to handle this compound® with care, employing standard laboratory safety practices.

First Aid Measures

In case of exposure, the following first aid measures are recommended.

Table 3: First Aid Procedures

| Exposure Route | Recommended Action |

| Inhalation | Move the victim to fresh air. Get medical attention if symptoms occur.[7] |

| Skin Contact | Wash off with soap and plenty of water.[10] Remove contaminated clothing.[7] Get medical attention if symptoms occur.[7] |

| Eye Contact | Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] |

| Ingestion | Wash out mouth with water.[7] Do not induce vomiting.[7] Get medical attention if symptoms occur.[7] |

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound® and ensuring laboratory safety.

Handling Workflow

Caption: General handling workflow for this compound®.

Storage Conditions

This compound® should be stored at 2-8°C.[2] It can be stored for up to two years in an unopened container.[2] If opened, it should be stored at 2-8°C. This compound® may also be stored at -20°C, but this may cause gradient formation upon thawing, requiring mixing before use.[2][3] The plastic bottles in which this compound is packaged are not autoclavable.[2]

Experimental Protocols: Preparation of Isotonic this compound® Solution

To maintain physiological conditions for cells, this compound® must be made isotonic. This is typically achieved by adding a concentrated salt solution or culture medium.

Preparation Workflow

Caption: Workflow for preparing an isotonic this compound® solution.

This procedure will result in a solution with an osmolality of approximately 340 mOsm/kg H₂O.[2][3][5]

Stability and Reactivity

This compound® is stable under recommended storage conditions. It can be used within a pH range of 5.5–10.0 without any change in properties.[2][3] Gelling may occur at a pH below 5.5 or in the presence of divalent cations, especially at elevated temperatures.[2][3] this compound® can be autoclaved at 120°C for 30 minutes without salts or sucrose.[2][3] The presence of salts will cause gelling, and sucrose will cause caramelization during autoclaving.[2]

Toxicological and Ecological Information

Most safety data sheets indicate that toxicological and ecological information is not available or that this compound® has no known significant effects.[7][8] One source suggests potential harm from prolonged inhalation and ingestion.[9] No quantitative toxicity data (e.g., LD50) is provided in the reviewed documents. There is no information available on the environmental fate and effects of this compound®.

Disposal Considerations

This compound® waste should be disposed of in accordance with local, state, and federal regulations. Do not let the product enter drains.[8][10]

Accidental Release Measures

In case of a spill, small quantities can be washed away with water.[5] For larger spills, absorb with an inert material and dispose of it in a suitable container. Ensure adequate ventilation.

Spill Response Logic

Caption: Logical steps for responding to a this compound® spill.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. interchim.fr [interchim.fr]

- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 6. You are being redirected... [bio-world.com]

- 7. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 8. mmbio.byu.edu [mmbio.byu.edu]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. bio.vu.nl [bio.vu.nl]

Isolating the Cell's Inner Machinery: A Technical Guide to Percoll for Subcellular Organelle Fractionation

For researchers, scientists, and drug development professionals, the isolation of pure and functional subcellular organelles is a critical first step in unraveling complex cellular processes and identifying novel therapeutic targets. Percoll, a colloidal silica-based density gradient medium, has established itself as a versatile and effective tool for this purpose. Its low osmolality, viscosity, and non-toxic nature ensure the preservation of organelle integrity and function. This in-depth guide provides a comprehensive overview of this compound-based methodologies for the isolation of key subcellular organelles, complete with detailed experimental protocols, quantitative data, and visual workflows.

The Principle of this compound Density Gradient Centrifugation

This compound consists of colloidal silica particles coated with polyvinylpyrrolidone (PVP), which renders them non-toxic to biological materials.[1][2] The key advantage of this compound is its ability to form self-generated gradients during centrifugation at moderate speeds (around 10,000 x g in saline or 25,000 x g in sucrose) in a fixed-angle rotor.[1] This allows for the isopycnic separation of cells and subcellular particles, where they migrate to a point in the gradient where their buoyant density equals that of the surrounding medium.[3][4] Alternatively, pre-formed discontinuous (step) gradients can be created by layering solutions of different this compound concentrations, which is a common technique for separating various organelles.

The low osmolality of this compound is a significant benefit, as it can be readily adjusted to physiological conditions using balanced salt solutions or sucrose, thereby preventing osmotic damage to organelles.[1] For subcellular particle separation, which can be prone to aggregation in the presence of salts, sucrose is the recommended diluent.[1]

Isolation of Mitochondria

Mitochondria, the powerhouses of the cell, are frequently isolated to study cellular respiration, metabolism, and apoptosis. This compound density gradient centrifugation is a rapid and effective method for obtaining highly pure and functional mitochondria.[5][6][7] This technique is particularly adept at separating mitochondria from contaminants like synaptosomes and myelin in brain tissue.[5][6][7]

Experimental Workflow for Mitochondria Isolation

Caption: Workflow for isolating mitochondria using differential and this compound gradient centrifugation.

Quantitative Data for Mitochondria Isolation

| Parameter | Brain (Non-synaptic)[5] | Cultured Adherent Cells[8] | Skeletal Muscle[9] |

| Starting Material | Rat forebrain | ~85% confluent 15 cm² plates | 100-200 mg mouse quadriceps |

| Homogenization Buffer | Isotonic Mitochondria (IM) buffer | 210mM mannitol, 70mM sucrose, 5mM HEPES | - |

| Initial Centrifugation | 1,300 x g for 3 min | 1,500 x g for 3 min | - |

| Second Centrifugation | 21,000 x g for 10 min | 13,000 x g for 17 min | - |

| This compound Gradient Layers | 24% and 40% | 22% and 50% | 15%, 24%, and 40% |

| Gradient Centrifugation | 30,700 x g for 5-10 min | 30,700 x g for 6 min | 30,750 x g for 10 min |

| Yield | - | - | ~200-400 µg protein |

| Purity/Functionality | Good respiratory coupling and high respiratory rates | - | Respiratory Control Ratio (RCR) of 3.9 to 7.1 |

Detailed Experimental Protocol: Isolation of Non-Synaptic Mitochondria from Rat Brain[6]

-

Homogenization: Homogenize one rat forebrain in 10 ml of ice-cold Isotonic Mitochondria (IM) buffer.

-

Differential Centrifugation (Step 1): Centrifuge the homogenate at 1,300 x g for 3 minutes at 4°C. Collect the supernatant.

-

Differential Centrifugation (Step 2): Re-suspend the pellet in 5 ml of IM buffer and centrifuge again at 1,300 x g for 3 minutes at 4°C. Pool this supernatant with the first one.

-

Pelleting Crude Mitochondria: Centrifuge the pooled supernatant at 21,000 x g for 10 minutes at 4°C.

-

This compound Gradient Preparation: Prepare a discontinuous gradient by carefully layering 3.7 ml of 24% this compound over 1.5 ml of 40% this compound in a 10 ml centrifuge tube.

-

Gradient Centrifugation: Gently resuspend the crude mitochondrial pellet in a small volume of IM buffer and layer it on top of the this compound gradient. Centrifuge at 30,700 x g for 5-10 minutes at 4°C with slow acceleration and no brake.

-

Collection and Washing: Aspirate the myelin and synaptosome layers. Collect the mitochondrial fraction located at the interface of the 24% and 40% this compound layers.

-

Final Pelleting: Dilute the collected mitochondrial fraction with IM buffer and centrifuge at 16,700 x g for 10 minutes at 4°C to pellet the pure mitochondria.

Isolation of Nuclei

The nucleus houses the cell's genetic material and is the site of DNA replication and transcription. Isolation of intact nuclei is essential for studies in genomics, proteomics, and gene regulation. This compound gradients provide a rapid and isotonic method for fractionating nuclei from various tissues.[10]

Experimental Workflow for Nuclei Isolation

Caption: General workflow for the isolation of nuclei using this compound gradient centrifugation.

Quantitative Data for Nuclei Isolation

| Parameter | Rat Brain[10] | Plant Leaves (Tobacco, Potato, Apple)[11][12] | Maize Seedlings[13] |

| Starting Material | Gray and white matter | Leaves | 10-day-old seedlings |

| Initial Centrifugation | 63,000 x g (for P3 fraction) | - | - |

| This compound Gradient Type | Discontinuous five-step gradients | 60% this compound/2.5 M sucrose cushion, then 35% this compound cushion | 60% this compound with a sucrose cushion |

| Gradient Centrifugation | Isopycnic centrifugation | 1,000 x g (tobacco, potato) or 1,200 x g (apple) for 30 min | 1,000 x g for 15 min |

| Purity | ~90% pure based on electron microscopy | Free or nearly free of ER and chloroplast proteins | - |

| Yield | - | - | - |

Detailed Experimental Protocol: Isolation of Nuclei from Plant Leaves[12][13]

-

Homogenization: Homogenize leaf tissue in an appropriate Nuclei Isolation Buffer (NIB).

-

Filtration: Filter the homogenate through layers of Miracloth to remove large debris.

-

Crude Nuclei Pellet: Centrifuge the filtrate to obtain a crude nuclear pellet.

-

This compound/Sucrose Gradient: Carefully layer the resuspended crude nuclei onto a 60% this compound/2.5 M sucrose density gradient.

-

First Centrifugation: Centrifuge at 1,000 x g (for tobacco and potato) or 1,200 x g (for apple) for 30 minutes at 4°C in a swinging bucket rotor.

-

Collection: Collect the 60% this compound layer containing the majority of the nuclei.

-

Washing: Dilute the collected fraction with NIB (containing 0.5% Triton X-100 for tobacco) and centrifuge at 1,000 x g for 10 minutes to pellet the nuclei.

-

Purification on this compound Cushion: Resuspend the nuclear pellet in 5 ml of NIB and layer it onto a 35% this compound cushion.

-

Second Centrifugation: Centrifuge at 1,000 x g (tobacco and potato) or 1,200 x g (apple) for 10 minutes.

-

Final Pellet: The resulting pellet contains the purified nuclei.

Isolation of Lysosomes and Peroxisomes

Lysosomes are responsible for cellular degradation, while peroxisomes are involved in various metabolic processes. The isolation of these organelles is crucial for studying their enzymatic activities and roles in disease. This compound gradients have been successfully employed to obtain highly purified fractions of both lysosomes and peroxisomes.[14][15][16]

Experimental Workflow for Lysosome/Peroxisome Isolation

Caption: A generalized workflow for the isolation of lysosomes and peroxisomes via this compound density gradient centrifugation.

Quantitative Data for Lysosome and Peroxisome Isolation

| Parameter | Rat Liver Peroxisomes[14] | Buffalo Kidney Cortex Lysosomes[15] | Rat Cerebral Lysosomes[17] |

| Starting Fraction | - | Crude heavy lysosome (HL) fraction | Post-nuclear fraction |

| This compound Mixture | - | This compound, 2M sucrose, 100mM MOPS/Tris pH 7 (14:3:3 by volume) | - |

| Gradient Centrifugation | - | 27,000 x g for 90 min | - |

| Purity (Contamination) | 8% lysosomes, 5% mitochondria, 2% microsomes | < 0.06% mitochondrial, microsomal, and peroxisomal markers | - |

| Enrichment | - | 26-45-fold enrichment of lysosomal marker enzymes | 312-fold purification |

| Recovery | - | - | ~22% |

Detailed Experimental Protocol: Isolation of Lysosomes from Kidney Cortex[16]

-

Homogenization and Differential Centrifugation: Homogenize kidney cortex and perform differential centrifugation to obtain a crude heavy lysosome (HL) fraction.

-

This compound Mixture: Prepare a this compound mixture consisting of this compound, 2 M sucrose, and 100 mM MOPS/Tris pH 7.0 in a 14:3:3 volume ratio.

-

Isopycnic Centrifugation: Mix the crude lysosome fraction with the this compound mixture and centrifuge at 27,000 x g for 90 minutes.

-

Fractionation: After centrifugation, fractionate the gradient to collect the purified lysosomes.

-

Purity Assessment: Assay the fractions for lysosomal marker enzymes (e.g., arylsulphatase, N-acetyl-β-glucosaminidase, cathepsin D) and markers for contaminating organelles (e.g., catalase for peroxisomes).

Conclusion

This compound density gradient centrifugation is a powerful and adaptable technique for the isolation of a wide range of subcellular organelles. The protocols and data presented in this guide offer a solid foundation for researchers to purify mitochondria, nuclei, lysosomes, and peroxisomes with high yield and purity. By carefully optimizing homogenization procedures, gradient compositions, and centrifugation parameters, scientists can obtain high-quality organelle preparations that are suitable for a multitude of downstream applications, ultimately advancing our understanding of cellular function in both health and disease.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. labsup.net [labsup.net]

- 4. researchgate.net [researchgate.net]

- 5. Isolation of mitochondria from CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation of mitochondria from rat brain using this compound density gradient centrifugation | Semantic Scholar [semanticscholar.org]

- 7. Isolation of mitochondria from rat brain using this compound density gradient centrifugation | Springer Nature Experiments [experiments.springernature.com]

- 8. Mitochondrial Purification via this compound Gradient from Adherent Cells Grown In Culture | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 9. Purification of functional mouse skeletal muscle mitochondria using this compound density gradient centrifugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid isolation of rat brain nuclei on this compound gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol: Optimised methodology for isolation of nuclei from leaves of species in the Solanaceae and Rosaceae families - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. Isolation of peroxisomes from rat liver using sucrose and this compound gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ias.ac.in [ias.ac.in]

- 16. Isolation of lysosomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isolation of highly purified rat cerebral lysosomes using this compound gradients with a variety of calcium concentrations - PMC [pmc.ncbi.nlm.nih.gov]

understanding Percoll osmolality and viscosity

An In-Depth Technical Guide to Percoll Osmolality and Viscosity for Researchers

This compound®, a widely utilized density gradient medium, is indispensable for the separation of cells, viruses, and subcellular organelles. Composed of colloidal silica particles coated with polyvinylpyrrolidone (PVP) or silane (in the case of this compound® PLUS), its efficacy hinges on the precise control of its physical properties, primarily osmolality and viscosity.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of these parameters is critical to ensure the viability of biological samples, the reproducibility of experiments, and the accuracy of separation.

This technical guide provides a detailed examination of the core principles governing this compound's osmolality and viscosity, complete with experimental protocols and quantitative data to facilitate practical application in a laboratory setting.

Core Properties of this compound

Undiluted this compound is supplied as a sterile colloidal suspension. Its inherent physical characteristics are the foundation for its use in creating density gradients.

-

Low Osmolality : The manufacturing process results in a product with very low intrinsic osmolality, typically less than 25 mOsm/kg H₂O.[3][4][5] This is a key feature, as it allows researchers to adjust the osmotic pressure to physiological levels without significant interference from the medium itself.[6]

-

Low Viscosity : The viscosity of undiluted this compound is also low, generally not exceeding 15 cP at 20°C.[3][4] This facilitates rapid gradient formation and allows for the separation of particles at lower centrifugal forces, which is crucial for maintaining the integrity of delicate biological samples.[1][7]

Understanding and Adjusting this compound Osmolality

Osmolality is a measure of solute concentration, expressed as osmoles of solute per kilogram of solvent (mOsm/kg H₂O).[8][9] Maintaining an appropriate osmolality is vital during cell separation to prevent cells from shrinking or swelling, which would alter their buoyant density and compromise the separation process.[10]

The Need for Adjustment

The native osmolality of this compound is too low for direct use with most biological samples. Therefore, it must be adjusted to become isotonic with the cells or organelles being separated. For most mammalian cells, this is approximately 290-300 mOsm/kg H₂O.

Preparing Isotonic this compound

A common practice is to create a Stock Isotonic this compound (SIP) solution. This is typically achieved by mixing 9 parts of undiluted this compound with 1 part of a 10x concentrated salt or sucrose solution.[3][10]

-

For cell work, 1.5 M NaCl is commonly used.

-

For subcellular particles or viruses that may aggregate in the presence of salts, 2.5 M sucrose is the preferred alternative.[11]

It is important to note that this standard 9:1 mixture results in a solution that is slightly hypertonic, with an osmolality of approximately 340-360 mOsm/kg H₂O.[11][12] This is because solutes like NaCl or sucrose are excluded from the solid silica phase of the colloid and are concentrated in the aqueous phase.[12] For precise and reproducible experiments, final adjustments with distilled water or physiological buffers are necessary, and the final osmolality should always be confirmed with an osmometer.[3]

Quantitative Data: this compound Osmolality

| Solution | Typical Osmolality (mOsm/kg H₂O) | Notes |

| Undiluted this compound®/Percoll® PLUS | < 25 - 30 | Too low for direct use with most cells.[2][4][5] |

| Stock Isotonic this compound (SIP) with 1.5 M NaCl (9:1 ratio) | ~340 - 360 | Slightly hypertonic for many mammalian cells.[11][12][13] |

| Stock Isotonic this compound (SIP) with 2.5 M Sucrose (9:1 ratio) | ~340 - 360 | Used for salt-sensitive particles.[11][12] |

| Target Physiological Osmolality (Mammalian Cells) | ~290 | Requires final adjustment and verification.[12] |

Understanding this compound Viscosity

Viscosity is a measure of a fluid's resistance to flow. In the context of density gradients, viscosity affects the rate of gradient formation and the time required for particles to reach their isopycnic point (the point at which their density equals the density of the surrounding medium).

Factors Influencing Viscosity

-

Temperature : Like most liquids, the viscosity of this compound is inversely proportional to temperature. An increase in temperature provides greater thermal energy, allowing particles to overcome attractive forces more easily, thus decreasing viscosity.[14]

-

Solute Choice : The choice of solute used for osmotic adjustment significantly impacts viscosity. This compound solutions made isotonic with 0.15 M NaCl have a lower viscosity than those adjusted with 0.25 M sucrose.[10]

-

Concentration (Density) : As the concentration of this compound in a solution increases (leading to a higher density), the viscosity also increases.

The lower viscosity of saline-adjusted this compound allows for faster sedimentation of the silica particles, meaning self-generated gradients form approximately 2 to 3 times faster than in equivalent sucrose-adjusted solutions.[10]

Quantitative Data: this compound Viscosity

| Solution | Typical Viscosity (cP at 20°C) | Notes |

| Undiluted this compound®/Percoll® PLUS | < 15 | Low viscosity facilitates rapid separations.[2][3][4] |

| This compound in 0.15 M NaCl | Lower than sucrose equivalent | Leads to faster gradient formation.[10] |

| This compound in 0.25 M Sucrose | Higher than saline equivalent | Slower gradient formation.[10] |

Experimental Protocols

Protocol 1: Preparation of a Stock Isotonic this compound (SIP) Solution

Objective: To adjust the osmolality of undiluted this compound to a near-physiological level.

Materials:

-

Undiluted this compound

-

1.5 M NaCl or 2.5 M Sucrose solution

-

Sterile measuring cylinders and containers

Methodology:

-

Determine the final volume of SIP required.

-

In a sterile measuring cylinder, measure 9 parts by volume of undiluted this compound.

-

Add 1 part by volume of the 10x concentrated solution (either 1.5 M NaCl or 2.5 M sucrose).

-

Mix thoroughly by inverting the container several times. Avoid vigorous shaking to prevent bubble formation.

-

This creates the SIP solution (~340 mOsm/kg H₂O), which can now be diluted with a physiological buffer (e.g., PBS, 0.15 M NaCl) or 0.25 M sucrose to achieve the desired final density and osmolality.[10]

-

For optimal reproducibility, always verify the final osmolality of your working solution using an osmometer.[3]

Protocol 2: Measurement of Osmolality

Objective: To accurately determine the osmolality of a this compound solution.

Principle: Freezing point depression osmometry is the most common method. The freezing point of a solvent decreases as solute concentration increases. An osmometer measures this freezing point depression to calculate the osmolality of the solution.[8][15]

Methodology:

-

Calibration: Calibrate the osmometer according to the manufacturer's instructions using standard calibration solutions.

-

Sample Preparation: Ensure the this compound solution is well-mixed and at room temperature.

-

Measurement: Pipette the required volume of the this compound solution into a sample tube.

-

Analysis: Place the sample tube into the osmometer and initiate the measurement cycle. The instrument will supercool the sample, induce crystallization, and measure the freezing point plateau.[8]

-

Reading: The instrument will display the osmolality in mOsm/kg H₂O. Perform the measurement in triplicate for accuracy.

Protocol 3: Measurement of Viscosity

Objective: To determine the viscosity of a this compound solution.

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. This torque is proportional to the fluid's viscosity.

Methodology:

-

Instrument Setup: Set up the viscometer and ensure it is level. Select the appropriate spindle and rotational speed based on the expected viscosity of the sample.

-

Temperature Control: Place the this compound sample in a temperature-controlled water bath set to the desired measurement temperature (e.g., 20°C or 37°C), as viscosity is highly temperature-dependent.[14]

-

Measurement: Immerse the spindle into the this compound solution up to the marked level.

-

Analysis: Start the motor and allow the reading to stabilize. The instrument will measure the resistance to the spindle's rotation.

-

Reading: Record the viscosity reading, typically in centipoise (cP) or millipascal-seconds (mPa·s).

Visualizations

Caption: Workflow for preparing an isotonic this compound working solution.

Caption: Experimental workflow for osmolality measurement.

Caption: Factors influencing this compound osmolality and viscosity.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Cytiva this compound™ Media | Fisher Scientific [fishersci.ca]

- 5. interchim.fr [interchim.fr]

- 6. gels.yilimart.com [gels.yilimart.com]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. bostonbioproducts.com [bostonbioproducts.com]

- 9. aicompanies.com [aicompanies.com]

- 10. How to Make and Use this compound Gradients [sigmaaldrich.com]

- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 12. Adjustment of the osmolality of this compound for the isopycnic separation of cells and cell organelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. file.yizimg.com [file.yizimg.com]

- 14. Temperature dependence of viscosity - Wikipedia [en.wikipedia.org]

- 15. measurlabs.com [measurlabs.com]

The Evolution of a Research Staple: An In-depth Technical Guide to Percoll

For Researchers, Scientists, and Drug Development Professionals

Since its inception, Percoll has become an indispensable tool in cellular and molecular biology, enabling the separation of cells, organelles, and viruses based on their density. This guide provides a comprehensive overview of the history, development, and technical applications of this compound, offering detailed experimental protocols and insights for its effective use in research.

A Historical Perspective: From Colloidal Silica to a Refined Separation Medium

The journey of this compound began with the exploration of colloidal silica nanoparticles for density gradient centrifugation.[1] Early research in the 1960s identified silica suspensions as a promising medium for cell separation.[2] However, initial formulations exhibited toxicity towards cells. The breakthrough came when Pertoft and colleagues developed a method to coat these silica particles with polyvinylpyrrolidone (PVP), rendering them non-toxic and biochemically inert.[1][3][4] This innovation, commercialized by Pharmacia Fine Chemicals (now Cytiva), was named this compound and quickly became a laboratory standard for density gradient centrifugation.[1]

Initially used in assisted reproductive technology for sperm selection, its clinical use was later restricted to research purposes only due to concerns about the potential effects of PVP on sperm.[1] Over the years, the formulation has been further refined, leading to the development of this compound PLUS, which features silica particles covalently coated with silane for enhanced stability and low endotoxin levels, making it suitable for clinical research applications.[3]

Physicochemical Properties of this compound

This compound's utility in research is underpinned by its unique physicochemical properties. It consists of colloidal silica particles, 15-30 nm in diameter, coated with PVP.[1][3][4] This composition provides several advantages for density gradient experiments.[1]

Key Features of this compound:

-

Low Osmolality: Allows for the creation of iso-osmotic gradients, preventing cells from shrinking or swelling during separation.[3][4]

-

Low Viscosity: Facilitates the rapid formation of gradients and efficient separation of particles.[3][4]

-

Non-Toxic: The PVP coating makes this compound biocompatible, ensuring high cell viability and functionality post-separation.[3][4]

-

Stable Gradients: this compound gradients are stable over time, allowing for reproducible experiments.[1]

-

Adjustable pH: Can be used within a pH range of 5.5 to 10.0 without altering its properties.[3][5]

Quantitative Data Summary

| Property | This compound | This compound PLUS |

| Composition | Silica sol with non-dialyzable PVP coating | Silica sol with covalently linked silane |

| Density (g/ml) | 1.130 ± 0.005 | 1.130 ± 0.005 |

| Osmolality (mOsm/kg H₂O) | maximum 25 | maximum 30 |

| Viscosity (cP at 20°C) | maximum 15 | - |

| pH | 9.0 ± 0.5 | - |

Experimental Protocols

The versatility of this compound allows for the use of two main types of density gradients: pre-formed (discontinuous or step) gradients and self-generating (continuous) gradients.

Preparation of Stock Isotonic this compound (SIP)

To maintain physiological conditions, this compound must be made isotonic before use. This is achieved by preparing a Stock Isotonic this compound (SIP) solution.

Protocol:

-

Mix 9 parts of this compound (e.g., 90 ml) with 1 part of 1.5 M NaCl or 10x concentrated phosphate-buffered saline (PBS) (e.g., 10 ml).

-

This creates a 100% SIP solution that is iso-osmotic with physiological solutions.

-

The SIP can then be diluted with 0.15 M NaCl or 1x PBS to create working solutions of desired densities.

General Protocol for Discontinuous (Step) Gradient Cell Separation

Discontinuous gradients are created by carefully layering solutions of decreasing this compound concentrations on top of each other.

Protocol:

-

Prepare different concentrations of this compound (e.g., 70%, 50%, 30%) by diluting the SIP with an appropriate buffer (e.g., PBS or cell culture medium).

-

In a centrifuge tube, carefully layer the this compound solutions, starting with the highest density at the bottom.

-

Gently layer the cell suspension on top of the gradient.

-

Centrifuge at a low speed (e.g., 400-800 x g) for 15-30 minutes at room temperature with the brake off.

-

Cells will band at the interface between the layers corresponding to their buoyant density.

-

Carefully aspirate the desired cell layer.

-

Wash the collected cells with buffer to remove the this compound.

General Protocol for Self-Generating (Continuous) Gradient Formation

Continuous gradients are formed in situ by high-speed centrifugation of a this compound solution mixed with the cell sample.

Protocol:

-

Prepare a this compound solution of the desired starting density by diluting the SIP.

-

Resuspend the cell pellet in the this compound solution.

-

Centrifuge at a high speed (e.g., 10,000-25,000 x g) in a fixed-angle rotor for 15-30 minutes.

-

During centrifugation, the silica particles sediment, forming a continuous density gradient, and the cells migrate to their isopycnic point.

-

Fractionate the gradient to collect the desired cell population.

Application in Signaling Pathway Analysis

This compound-based cell separation is a critical preparatory step for a wide range of downstream applications, including the analysis of intracellular signaling pathways. By isolating specific cell populations, researchers can study how these cells respond to various stimuli and the signaling cascades that are activated.

Investigation of the NF-κB Signaling Pathway in this compound-Isolated Neutrophils

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the immune and inflammatory response. Its activation in neutrophils, key players in the innate immune system, can be studied following their isolation from whole blood using a this compound gradient.

Experimental Workflow:

Signaling Pathway:

Detailed Experimental Protocol (Adapted from Gougerot-Pocidalo et al., 1999):

-

Neutrophil Isolation: Isolate neutrophils from heparinized human blood by density gradient centrifugation over a discontinuous this compound gradient.

-

Cell Stimulation: Resuspend purified neutrophils in a suitable medium (e.g., RPMI 1640) and stimulate with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for various time points.

-

Nuclear Extract Preparation: Following stimulation, lyse the cells and separate the nuclear and cytoplasmic fractions.

-

Electrophoretic Mobility Shift Assay (EMSA): Incubate nuclear extracts with a radiolabeled oligonucleotide probe containing the NF-κB consensus sequence. Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis and visualize by autoradiography.

-

Western Blot Analysis: Analyze cytoplasmic extracts by SDS-PAGE and Western blotting using an antibody against IκB-α to assess its degradation, which is indicative of NF-κB activation.

Investigation of the MAPK Signaling Pathway in this compound-Isolated Monocytes/Macrophages

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular processes such as proliferation, differentiation, and stress responses. The activation of the ERK (extracellular signal-regulated kinase) branch of the MAPK pathway in monocytes and macrophages can be investigated following their isolation from peripheral blood.

Experimental Workflow:

Signaling Pathway:

Detailed Experimental Protocol (Methodology synthesized from multiple sources):

-

Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from buffy coats using Ficoll-Paque density gradient centrifugation. Further purify monocytes from the PBMC fraction using a discontinuous this compound gradient.

-

Macrophage Differentiation: Culture the isolated monocytes in the presence of macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into macrophages.

-

Cell Stimulation: Starve the macrophages for a few hours and then stimulate with a growth factor or cytokine (e.g., M-CSF, LPS) for various time points.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK. The ratio of p-ERK to total ERK indicates the level of pathway activation.

Conclusion

This compound has remained a cornerstone of cell separation techniques for decades due to its reliability, versatility, and biocompatibility. Its continuous development, including the introduction of this compound PLUS, ensures its relevance in modern research. Understanding the fundamental principles of this compound-based density gradient centrifugation and the detailed experimental protocols for its application are essential for researchers aiming to isolate high-purity cell populations for downstream analyses, including the intricate study of cellular signaling pathways. This guide provides a solid foundation for both novice and experienced researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. Perspectives for Monocyte/Macrophage-Based Diagnostics of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ERK Modulates Macrophage Polarization and Alters Exosome miRNA Expression in Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of human monocytes on re-orienting gradients of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on MAPK signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Preparation of Discontinuous Percoll Gradients

Introduction

A discontinuous Percoll gradient, also known as a step gradient, is a widely used laboratory technique for separating cells, subcellular organelles, and other biological particles based on their buoyant density. The gradient is created by carefully layering solutions of this compound of different, discrete densities in a centrifuge tube, with the highest density at the bottom. When a sample is layered on top and centrifuged, its components migrate through the gradient and band at the interface between the layers that corresponds to their own density. This method is particularly valuable for enriching specific cell populations, such as lymphocytes and monocytes from peripheral blood, or for isolating organelles like synaptoneurosomes.[1][2]

Core Principles and Considerations

Successful separation using a discontinuous this compound gradient hinges on several key factors:

-

Isotonicity: this compound as supplied is not isotonic. To prevent cells from shrinking or swelling, which would alter their buoyant density, the this compound solution must be made isotonic with the cells being studied.[3] This is typically achieved by preparing a Stock Isotonic this compound (SIP) solution by mixing 9 parts of this compound with 1 part of 1.5 M NaCl or a 10x concentrated cell culture medium.[4]

-

Choice of Diluent: For most mammalian cell applications, physiological saline or a balanced cell culture medium is used to dilute the SIP to create the working gradient layers.[3] However, for subcellular particles or viruses that may aggregate in the presence of salts, a sucrose solution (e.g., 0.25 M) is the recommended diluent.[3][4]

-

Gradient Formation: The distinct layers must be created carefully to ensure sharp interfaces. This is best done by slowly pipetting the less dense solution on top of the denser one, with the pipette tip against the inner wall of the centrifuge tube just above the liquid surface.

-

Centrifugation: For pre-formed discontinuous gradients, low-speed centrifugation (e.g., 400-800 x g) is sufficient to allow cells to band at their isopycnic point without disrupting the layers.[5] The specific g-force and time must be optimized for the cell type and desired separation.

Experimental Protocols

Protocol 1: Preparation of Stock Isotonic this compound (SIP)

This protocol describes the creation of a SIP solution that is osmotically adjusted for use with mammalian cells.

Materials:

-

This compound (undiluted)

-

1.5 M NaCl solution or 10x concentrated cell culture medium (e.g., 10x HBSS)

-

Sterile conical tubes or bottles

Procedure:

-

In a sterile container, aseptically combine 9 parts of undiluted this compound with 1 part of 1.5 M NaCl or 10x culture medium.[6]

-

Mix thoroughly by inversion. This solution is the 100% SIP, which has a density of approximately 1.123 g/mL when prepared with saline.

-

Store the SIP at 2-8 °C.[4]

Protocol 2: Preparation of Working this compound Solutions

The SIP is diluted with an isotonic buffer (e.g., 1x PBS or cell culture medium) to create layers of the desired densities.

Procedure:

-

Determine the number of layers and the percentage (density) of this compound required for each layer. A common configuration for separating mononuclear cells is a two-step or four-step gradient.[3][7][8]

-

Use the following formula to calculate the volume of SIP and diluent needed for each layer:

-

V₁C₁ = V₂C₂

-

Where:

-

V₁ = Volume of SIP

-

C₁ = Concentration of SIP (100%)

-

V₂ = Final volume of the working solution

-

C₂ = Desired final percentage of the working solution

-

-

-

For example, to prepare 10 mL of a 45% this compound solution:

-

V₁ * 100% = 10 mL * 45%

-

V₁ = (10 mL * 45%) / 100% = 4.5 mL of SIP

-

The volume of diluent (1x PBS) would be 10 mL - 4.5 mL = 5.5 mL.

-

-

Prepare each density layer in a separate sterile tube and keep on ice until ready to assemble the gradient.[8]

Protocol 3: Assembling the Gradient and Separating Cells

Procedure:

-

Select an appropriate size sterile centrifuge tube (e.g., 15 mL or 50 mL conical tube).

-

Begin by adding the densest this compound layer to the bottom of the tube. For a 15 mL tube, each layer might be 2-3 mL.[3]

-

Carefully layer the next densest solution on top of the first. To do this, slowly dispense the liquid with a pipette tip placed against the side of the tube, just above the surface of the lower layer, allowing it to flow down gently and form a distinct layer.

-

Repeat this process for all layers, moving from highest to lowest density.

-

Prepare the cell suspension. The cell pellet can be resuspended in the top (least dense) this compound layer or in a separate buffer to be layered on top of the gradient.[8]

-

Gently layer the cell suspension on top of the uppermost this compound layer.

-

Centrifuge the tubes. A common condition for separating peripheral blood mononuclear cells (PBMCs) is 500 x g for 10-30 minutes at room temperature, with the centrifuge brake turned off to avoid disturbing the separated bands.[3][6]

-

After centrifugation, carefully aspirate the desired cell fraction, which will be visible as a distinct band at one of the interfaces.

-

Wash the collected cells with an appropriate buffer to remove the this compound before downstream applications.

Data Presentation

Table 1: Preparation of Stock Isotonic this compound (SIP)

| Component | Volume Ratio | Example Volume (for 50 mL SIP) | Purpose | Resulting Density (approx.) |

| Undiluted this compound | 9 parts | 45 mL | Density medium | 1.123 g/mL |

| 1.5 M NaCl or 10x Buffer | 1 part | 5 mL | Adjust to isotonicity | N/A |

Table 2: Example Dilutions for a 4-Layer Discontinuous Gradient (10 mL per layer)

| Desired this compound % | Density (g/mL, approx.) | Volume of SIP (100%) | Volume of 1x Isotonic Buffer |

| 55% | 1.070 | 5.5 mL | 4.5 mL |

| 45% | 1.059 | 4.5 mL | 5.5 mL |

| 30% | 1.042 | 3.0 mL | 7.0 mL |

| 20% (Sample Layer) | 1.031 | 2.0 mL | 8.0 mL |

| Note: Approximate densities are based on dilutions of a saline-based SIP. |

Table 3: Example Centrifugation Parameters for Cell Separation

| Application | Gradient Layers | Centrifugation Force | Time | Temperature | Reference |

| Isolation of CNS Mononuclear Cells | 70% / 30% | 500 x g | 30 min | 18 °C | [6] |

| Separation of Loggerhead Turtle PBMCs | 55% / 45% | 400 x g | 30 min | Room Temp | [7] |

| General Cell Purification | 50% / 40% / 30% / 20% | 500 x g | 10 min | Room Temp | [3] |

| Separation of Human Blood Cells | Pre-formed gradient | 800 x g | 15 min | Room Temp | [9] |

Visualized Workflow

Caption: Workflow for creating and using a discontinuous this compound gradient.

References

- 1. Isolation and subfractionation of human peripheral blood mononuclear cells (PBMC) by density gradient centrifugation on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. labsup.net [labsup.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 6. Isolation of Brain and Spinal Cord Mononuclear Cells Using this compound Gradients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioone.org [bioone.org]

- 8. encodeproject.org [encodeproject.org]

- 9. Applications of this compound In Blood Cells [sigmaaldrich.com]

Application Note: High-Yield Isolation of Peripheral Blood Mononuclear Cells (PBMCs) Using Percoll Density Gradient Centrifugation

Introduction

Peripheral Blood Mononuclear Cells (PBMCs), which include lymphocytes (T cells, B cells, and NK cells) and monocytes, are critical components of the immune system and are widely used in immunology, infectious disease, and cancer research. Their accurate and efficient isolation is a crucial first step for a wide range of downstream applications, including cell-based assays, flow cytometry, and transcriptomic analysis. Density gradient centrifugation is a standard method for separating PBMCs from other blood components like red blood cells (RBCs) and granulocytes. Percoll, a colloidal silica-based medium, is frequently used to create the density gradients for this separation. This document provides a detailed protocol for the isolation of PBMCs from whole blood using a discontinuous this compound gradient.

Principle of Separation

The separation of blood components is based on their differential densities. During centrifugation, erythrocytes and granulocytes, which have a higher density, sediment through the this compound gradient and form a pellet at the bottom of the tube. PBMCs, having a lower density, are retained at the interface between the plasma and the this compound layer. This allows for the specific collection of a highly pure and viable PBMC population.

Experimental Protocol

Materials and Reagents

-

Biological Sample: Whole blood collected in tubes containing an anticoagulant (e.g., Heparin, EDTA).

-

Reagents:

-

This compound® solution

-

10x Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

1.5 M NaCl

-

Sterile, deionized water

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Trypan Blue stain

-

-

Equipment:

-

Sterile 15 mL and 50 mL conical centrifuge tubes

-

Serological pipettes

-

Micropipettes and sterile tips

-

Swinging-bucket centrifuge

-

Laminar flow hood

-

Hemocytometer or automated cell counter

-

Preparation of Isotonic this compound Solution (Stock Isotonic this compound - SIP)

To be used for cell separation, this compound must be made isotonic.[1] This is achieved by adding one part of 1.5 M NaCl or 10x PBS/HBSS to nine parts of this compound.[1]

-

In a sterile container, mix 90 mL of this compound with 10 mL of 10x PBS or 1.5 M NaCl.

-

This creates a 100% Stock Isotonic this compound (SIP) solution.

-

Store the SIP solution at 4°C.

Step-by-Step Isolation Protocol

-

Blood Dilution: Dilute the whole blood with an equal volume of PBS or RPMI-1640 medium in a 50 mL conical tube. This reduces red blood cell aggregation and improves PBMC yield.[2]

-

Gradient Preparation: Prepare discontinuous this compound gradients by carefully layering solutions of decreasing density. For a 15 mL tube, a common setup is a two-layer gradient.

-

Carefully add 3 mL of a higher density this compound solution (e.g., 70%) to the bottom of a 15 mL conical tube.

-

Slowly overlay 3 mL of a lower density this compound solution (e.g., 50%) on top of the first layer, taking care not to mix the two.

-

-

Blood Overlay: Gently layer the diluted blood sample onto the top of the this compound gradient. It is crucial to perform this step slowly to maintain a sharp interface.[3]

-

Centrifugation: Centrifuge the tubes in a swinging-bucket rotor at 400-500 x g for 20-30 minutes at room temperature (18-20°C) with the brake turned off.[4] The low brake setting prevents disruption of the separated layers upon deceleration.[4]

-

PBMC Collection: After centrifugation, four distinct layers will be visible (from top to bottom):

-

Washing: Wash the collected PBMCs to remove residual this compound and platelets.

-

Add at least 3 volumes of PBS or RPMI-1640 to the collected cells.

-

Centrifuge at 300 x g for 10 minutes at room temperature.[4]

-

Discard the supernatant and resuspend the cell pellet. Repeat the wash step 1-2 more times.

-

-

Cell Counting and Viability: After the final wash, resuspend the cell pellet in a known volume of cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Take an aliquot of the cell suspension and mix it with Trypan Blue stain.

-

Count the viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter to determine cell concentration and viability.

-

Data Presentation

Table 1: Preparation of this compound Working Solutions

| Desired this compound Concentration | Volume of 100% SIP Solution | Volume of 1x PBS or RPMI-1640 | Final Volume |

| 70% | 7.0 mL | 3.0 mL | 10.0 mL |

| 50% | 5.0 mL | 5.0 mL | 10.0 mL |

| 30% | 3.0 mL | 7.0 mL | 10.0 mL |

Table 2: Centrifugation Parameters

| Step | Speed (x g) | Time (minutes) | Temperature (°C) | Brake Setting |

| Gradient Separation | 400 - 500 | 20 - 30 | 18 - 20 | Off |

| Cell Washing | 300 | 10 | 18 - 20 | On |

Table 3: Expected Results

| Parameter | Expected Outcome |

| PBMC Yield | 0.5 - 3.0 x 10⁶ cells per mL of whole blood[6] |

| Purity | >95% mononuclear cells |

| Viability | >95% |

| RBC Contamination | <5% |

Visualizations

Caption: Workflow for PBMC isolation using this compound.

Caption: Simplified T-Cell activation signaling pathway.

References

- 1. Video: Isolation of Brain and Spinal Cord Mononuclear Cells Using this compound Gradients [jove.com]

- 2. Recommended Standard Method for Isolating Mononuclear Cells [sigmaaldrich.com]

- 3. reprocell.com [reprocell.com]

- 4. sanguinebio.com [sanguinebio.com]

- 5. kumc.edu [kumc.edu]

- 6. reprocell.com [reprocell.com]

Application Notes and Protocols for the Separation of Lymphocytes and Monocytes using Percoll Gradient Centrifugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Percoll, a colloidal silica-based medium, is widely utilized for the separation of cells based on their buoyant density. Its low osmolality, viscosity, and non-toxic nature make it an ideal medium for isolating viable and functional lymphocyte and monocyte populations from peripheral blood mononuclear cells (PBMCs).[1] This document provides detailed protocols for both discontinuous (step) and continuous this compound gradients to achieve high-purity separation of these critical immune cell subsets.

The principle of this compound gradient centrifugation lies in the differential sedimentation of cells through a gradient of varying densities. Monocytes are generally less dense than lymphocytes and will therefore band at a lower density interface in a discontinuous gradient or at a higher position in a continuous gradient.[2][3] Careful preparation of the this compound gradient and optimization of centrifugation parameters are crucial for achieving a successful separation.

Data Presentation: Purity and Yield of Separated Lymphocytes and Monocytes

The following tables summarize the reported purity and yield of lymphocytes and monocytes obtained using various this compound gradient methods. These values can serve as a benchmark for optimizing your own separation protocols.

Table 1: Purity of Lymphocyte and Monocyte Populations after this compound Gradient Separation

| Method | Purity of Lymphocytes | Purity of Monocytes | Reference |

| Discontinuous Gradient | Up to 99% | 70-90% | [2][3] |

| Continuous Gradient | ~98% | ~78% | [1] |

| Two-Step Continuous Gradient | - | 63 ± 10% | [4] |

| Hyper-osmotic Discontinuous Gradient | 13 ± 7% (contamination) | 85 ± 7% | [5] |

| Two-Step Method | >99% | >90% | [6] |

Table 2: Yield of Lymphocyte and Monocyte Populations after this compound Gradient Separation

| Method | Yield of Lymphocytes | Yield of Monocytes | Reference |

| Continuous Gradient | ~79% | ~73% | [1] |

| Two-Step Continuous Gradient | - | 74 ± 17% | [4] |

| Hyper-osmotic Discontinuous Gradient | - | 77 ± 16% (of initial monocytes) | [5] |

Experimental Protocols

Preparation of Stock Isotonic this compound (SIP) Solution

To maintain cell viability, the this compound solution must be made isotonic before use.[2]

Materials:

-

This compound™

-

10x Phosphate Buffered Saline (PBS) or 1.5 M NaCl

-

HEPES Buffer (1M solution) (optional)

Procedure:

-

In a sterile container, aseptically mix 9 parts of this compound™ with 1 part of 10x PBS or 1.5 M NaCl.

-

(Optional) For buffered medium, add HEPES buffer to a final concentration of 10 mM.

-

Mix thoroughly by inversion. This solution is now referred to as 100% Stock Isotonic this compound (SIP).

Protocol for Discontinuous (Step) this compound Gradient

This method involves layering different concentrations of this compound to create distinct density interfaces for cell separation.[7]

Materials:

-

100% SIP solution

-

1x PBS or cell culture medium

-

PBMC suspension (previously isolated from whole blood, e.g., using Ficoll-Paque™)

-

Sterile conical centrifuge tubes (15 mL or 50 mL)

-

Serological pipettes

Procedure:

-

Prepare this compound Dilutions:

-

Prepare different percentage dilutions of the 100% SIP solution using 1x PBS or cell culture medium. Common concentrations for separating lymphocytes and monocytes are 50%, 40%, and 30%.[7]

-

For example, to make a 50% this compound solution, mix 5 mL of 100% SIP with 5 mL of 1x PBS.

-

-

Create the Gradient:

-

In a conical centrifuge tube, carefully layer the this compound dilutions, starting with the highest concentration at the bottom.

-

For a 15 mL tube, use approximately 2-3 mL of each layer.[2]

-